molecular formula C20H22N4O3 B2858117 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034240-66-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2858117
CAS No.: 2034240-66-7
M. Wt: 366.421
InChI Key: HACRENHNEJCXDS-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole moiety, a tetrahydro-2H-pyran ring, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has potential applications in studying enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets can be explored for treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities and stability.

Mechanism of Action

The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application, and further research is needed to elucidate its detailed mode of action.

Comparison with Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines

  • N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide

  • Benzyl imidazole

Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide stands out due to its unique combination of functional groups and structural features. This allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-20(22-12-18-23-16-3-1-2-4-17(16)24-18)15-5-6-19(21-11-15)27-13-14-7-9-26-10-8-14/h1-6,11,14H,7-10,12-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACRENHNEJCXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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